molecular formula C11H9BrN2O2 B13709976 Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate

Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13709976
M. Wt: 281.10 g/mol
InChI Key: RTUJUFMIDVVSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and a methyl ester group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with a suitable pyrrole derivative under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study the interactions of various biomolecules.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the ester group play crucial roles in the compound’s binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-Bromo-2-pyridyl)acetate: Similar in structure but with an acetate group instead of a pyrrole ring.

    5-Bromo-2-methoxypyridine: Lacks the pyrrole ring and ester group but shares the bromopyridine core.

    2-(5-Bromopyridin-2-yl)propan-2-ol: Contains a hydroxyl group instead of an ester group.

Uniqueness

Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the bromopyridine and pyrrole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(4-5-13-10)9-3-2-7(12)6-14-9/h2-6,13H,1H3

InChI Key

RTUJUFMIDVVSFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br

Origin of Product

United States

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